1-Anthracenecarboxylic acid, 9,10-dihydro-9-oxo-
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Overview
Description
1-Anthracenecarboxylic acid, 9,10-dihydro-9-oxo- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group at the 9 and 10 positions, respectively. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Anthracenecarboxylic acid, 9,10-dihydro-9-oxo- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are further oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Anthracenecarboxylic acid, 9,10-dihydro-9-oxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Hydroxy-9,10-dihydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1-Anthracenecarboxylic acid, 9,10-dihydro-9-oxo- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 1-Anthracenecarboxylic acid, 9,10-dihydro-9-oxo- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
9-Anthracenecarboxylic acid: Lacks the ketone group at the 10 position.
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups at the 9 and 10 positions.
Anthraquinone: A fully oxidized derivative with two ketone groups at the 9 and 10 positions.
Uniqueness: 1-Anthracenecarboxylic acid, 9,10-dihydro-9-oxo- is unique due to the presence of both a carboxylic acid and a ketone group, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H10O3 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-oxo-10H-anthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-14-11-6-2-1-4-9(11)8-10-5-3-7-12(13(10)14)15(17)18/h1-7H,8H2,(H,17,18) |
InChI Key |
OFVRVHYPNGQUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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